molecular formula C20H18N2 B1227275 8-Phenyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole

8-Phenyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole

Cat. No. B1227275
M. Wt: 286.4 g/mol
InChI Key: WXPVMCVBNSRZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-15493 is a member of carbazoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • A laboratory method for synthesizing derivatives like 5,6-Dihydro-8-methyl-4H-pyrazino[3,2,1-j,k]carbazole has been developed, showcasing the compound's potential in medicinal preparation (Grinev, Krichevskii, & Romanova, 1983).
  • The compound has been involved in palladium-catalyzed amination and amidation reactions, indicating its utility in organic synthesis (Sergeev et al., 2005).

Pharmacological Research

  • It has been used in Ir-catalyzed asymmetric hydrogenation of heterocyclic compounds, leading to the synthesis of antidepressants like pirlindole (Lyubimov et al., 2014).
  • The compound's derivatives have shown potential in vitro antitubercular activity, suggesting a new avenue for pharmacological research (Filitis et al., 1986).

Material Science and Chemistry

  • In material science and chemistry, its derivatives have been studied for their crystal structures, which can be crucial for understanding molecular interactions and properties (Sundar et al., 2011).

Environmental Chemistry

  • The compound has been part of environmentally benign synthesis processes, showcasing its role in green chemistry (Chitra et al., 2011).

properties

Product Name

8-Phenyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

12-phenyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene

InChI

InChI=1S/C20H18N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h1-3,5-6,9-10,13H,4,7-8,11-12H2

InChI Key

WXPVMCVBNSRZQA-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=NCCN3C4=C2C=C(C=C4)C5=CC=CC=C5)C1

Canonical SMILES

C1CC2=C3C(=NCCN3C4=C2C=C(C=C4)C5=CC=CC=C5)C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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